(2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Overview
Description
(2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, also known as EMPCA, is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is a chiral carboxylic acid that is derived from the oxazolidinone ring system, which is a five-membered heterocyclic compound containing nitrogen, oxygen, and carbon atoms. EMPCA has been used in the synthesis of a variety of drugs and agrochemicals, including antibiotics, anti-cancer agents, and insecticides.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, can significantly impact biocatalytic processes. They are known to inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are utilized in fermentative production of bio-renewable chemicals. Understanding the inhibition mechanisms is essential for developing robust microbial strains for industrial applications, indicating the relevance of these compounds in biotechnological research and their potential role in improving biofuel and biochemical production processes (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is pivotal for producing bio-based plastics. This highlights the importance of carboxylic acids as precursors in the synthesis of bio-based materials, with novel solvents such as ionic liquids offering promising routes for efficient acid recovery. This application underscores the versatility of carboxylic acids in contributing to sustainable material production processes (Sprakel & Schuur, 2019).
Anticancer and Antimicrobial Applications
Natural carboxylic acids derived from plants show significant biological activity, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences in carboxylic acids, such as the presence of hydroxyl groups and conjugated bonds, significantly influence their biological activities. This indicates the potential of carboxylic acids, including the specific compound , in the development of new anticancer and antimicrobial agents, highlighting their importance in pharmaceutical research (Godlewska-Żyłkiewicz et al., 2020).
Development of Novel Bioisosteres
Carboxylic acid bioisosteres are crucial in medicinal chemistry for overcoming the limitations associated with the carboxylate moiety, such as toxicity, metabolic instability, or poor membrane permeability. Novel carboxylic acid substitutes that exhibit improved pharmacological profiles are essential for the innovation in drug design, underscoring the compound's potential impact in enhancing therapeutic agents (Horgan & O’ Sullivan, 2021).
properties
IUPAC Name |
(2S,3S)-1-ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-16-13(17)8-7-12(15(18)19)14(16)10-5-4-6-11(9-10)20-2/h4-6,9,12,14H,3,7-8H2,1-2H3,(H,18,19)/t12-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKVBZBVUJZCC-GXTWGEPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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